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2
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Get Quote

Executive Summary: The Degradation Advantage[1]
In the landscape of CBP/p300 targeting, a critical dichotomy has emerged: Inhibition vs.

Degradation. While clinical standards like CCS1477 (Inobrodib) and FT-7051 effectively block

the bromodomain (reader) function, they often leave the histone acetyltransferase (HAT) and

scaffolding domains intact.

P-007 represents a paradigm shift. As a Cereblon-recruiting PROTAC (Proteolysis Targeting

Chimera), it does not merely inhibit; it eliminates the CBP/p300 proteins entirely via the

ubiquitin-proteasome system (UPS).

This guide benchmarks P-007 against leading clinical inhibitors, demonstrating why P-007 is

the superior tool for researchers requiring total ablation of CBP/p300 oncogenic signaling

(enzymatic + scaffolding).
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Feature P-007 (PROTAC)
CCS1477 (Clinical

Std)

A-485 (HAT

Inhibitor)

Modality
Degrader (Event-

driven)

Inhibitor (Occupancy-

driven)

Inhibitor (Occupancy-

driven)

Target Domain
Whole Protein (via

CRBN)
Bromodomain HAT Domain

Scaffolding Removal Yes No No

Potency Metric DC50 (Degradation) IC50 (Binding) IC50 (Enzymatic)

Duration of Action Prolonged (Catalytic)
Transient

(Stoichiometric)
Transient

Key Application
Complete phenotypic

knockout

Bromodomain-

dependent cancers

HAT-dependent

signaling

Mechanistic Benchmarking
To understand the superior efficacy of P-007 in specific contexts, one must analyze the

Mechanism of Action (MoA).

The "Hook Effect" vs. Occupancy
Clinical inhibitors like CCS1477 require high systemic concentrations to maintain >90% target

occupancy. In contrast, P-007 operates catalytically. One molecule of P-007 can induce the

degradation of multiple CBP/p300 molecules.[1]

Critical Note: P-007 exhibits the "Hook Effect" typical of PROTACs. Excessive concentration

can saturate E3 ligase and Target independently, preventing ternary complex formation. See

Protocol Section for dose-ranging optimization.

Diagram: PROTAC (P-007) vs. Inhibitor (CCS1477) MOA
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Caption: Comparative MOA. CCS1477 blocks the reader domain, leaving the scaffold. P-007

recruits CRBN to ubiquitinate the target, leading to proteasomal destruction and recycling of

the PROTAC molecule.

Performance Data: P-007 vs. Clinical Standards
The following data summarizes internal validation assays comparing P-007 with CCS1477 and

A-485 in prostate cancer models (VCaP/22Rv1).

Biochemical & Cellular Potency[3]

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.benchchem.com/product/b8201658/docs?utm_src=pdf-body-img#technical-comparison-guide-p-007-cbp-p300-protac-vs-clinical-inhibitors
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8201658?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Compound
Target
Engagement

Primary Metric
Value (VCaP
Cells)

Mechanism
Validation

P-007
CBP/p300 +

CRBN

DC50

(Degradation)
< 10 nM

Rescued by MG-

132

CCS1477 Bromodomain
IC50

(Proliferation)
~50-100 nM

No rescue by

MG-132

A-485 HAT Domain IC50 (H3K27ac) ~60 nM
No rescue by

MG-132

Key Insight: P-007 achieves functional silencing at significantly lower concentrations (DC50 <

10 nM) compared to the inhibitory IC50 of CCS1477.

Downstream Signaling (c-Myc Suppression)
CBP/p300 are critical co-activators for c-Myc.

CCS1477: Reduces c-Myc expression by blocking the enhancer-promoter looping mediated

by the bromodomain.

P-007:Abolishes c-Myc expression. By degrading the protein, P-007 removes the HAT

activity and the physical scaffold required for the super-enhancer complex.

Result: P-007 shows superior efficacy in c-Myc driven lines (e.g., MM.1S, MOLM-13) where

scaffolding is rate-limiting.

Experimental Protocols
To validate P-007 in your specific model, follow these self-validating protocols.

Protocol A: DC50 Determination (Western Blot)
Objective: Determine the concentration required to degrade 50% of CBP/p300.

Reagents:

P-007 (Stock: 10 mM in DMSO).
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Antibodies: Anti-CBP (Cell Signaling #7389), Anti-p300 (Santa Cruz sc-48343), Anti-Vinculin

(Loading Control).

Lysis Buffer: RIPA + Protease Inhibitor Cocktail.

Workflow:

Seeding: Seed VCaP or 22Rv1 cells at 0.5 x 10^6 cells/well in 6-well plates. Allow 24h

attachment.

Treatment: Treat with P-007 in a log-scale dose response:

0 nM (DMSO), 0.1 nM, 1 nM, 10 nM, 100 nM, 1 µM, 10 µM.

Note: Include 10 µM to check for the "Hook Effect" (loss of degradation at high doses).

Incubation: Incubate for 6 to 16 hours. (PROTACs act rapidly; 24h+ may show rebound if

resynthesis occurs).

Lysis & Blot: Lyse cells, normalize protein, and perform Western Blot.

Quantification: Densitometry normalized to Vinculin. Plot % Degradation vs.

Log[Concentration].

Protocol B: Mechanism Validation (Rescue Assay)
Objective: Prove that the observed effect is due to CRBN-mediated proteasomal degradation,

not off-target inhibition.

Workflow Diagram:
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Caption: Rescue Assay Workflow. MG-132 blocks the proteasome; Pomalidomide competes for

CRBN. Both should prevent P-007 induced degradation.

Troubleshooting & FAQ
Q: I see degradation at 100 nM but protein levels return at 10 µM. Why? A: This is the Hook

Effect. At high concentrations, P-007 saturates both CRBN and CBP individually, preventing

them from coming together. The optimal window for P-007 is typically 10–500 nM.
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Q: How does P-007 selectivity compare to CCS1477? A: CCS1477 is highly selective for

CBP/p300 bromodomains over BRD4 (BET family). P-007 inherits the selectivity of its warhead

but adds a layer of mechanistic selectivity: degradation only occurs if a productive ternary

complex can form. This often results in higher cellular specificity than the warhead alone.

Q: Can I use P-007 in vivo? A: P-007 is primarily a chemical probe for in vitro and ex vivo use.

For in vivo efficacy, solubility formulation (e.g., cyclodextrin) is required, but P-007 is not

optimized for oral bioavailability like CCS1477.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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